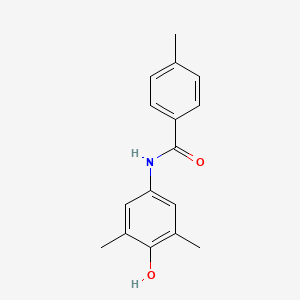

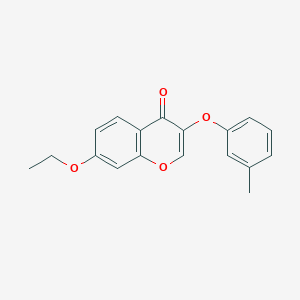

5-nitro-2-furaldehyde O-benzoyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-nitro-2-furaldehyde O-benzoyloxime is a useful research compound. Its molecular formula is C12H8N2O5 and its molecular weight is 260.20 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 260.04332136 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

5-Nitro-2-furaldehyde derivatives are known for their antimicrobial activity. Studies have shown that these compounds, including hydrazones and oximes, exhibit significant in vitro and in vivo activity against a variety of microbial pathogens. The structure-activity relationship analysis of these compounds indicates a clear link between their chemical structure and antimicrobial efficacy, suggesting their potential as therapeutic agents against microbial infections (Howarth, Hoyle, & Wakefield, 1969). Furthermore, the presence of a nitro group in the 5-position of the furan ring has been identified as a key factor contributing to the bacteriostatic action of these derivatives, highlighting their broad-spectrum antibacterial properties (Dodd, Stillman, Roys, & Crosby, 1944).

Reactivity and Chemical Behavior

The reactivity of 5-nitro-2-furaldehyde in different chemical environments has been explored, revealing its potential in various synthetic applications. For example, its reaction in alkaline solutions forms an anion of nitronic acid, which upon acidification, leads to novel irreversible redox ring-opening reactions. This behavior underscores the versatility of 5-nitro-2-furaldehyde in synthetic chemistry and its potential utility in the development of new chemical entities with varied biological activities (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

Drug Delivery Systems

5-Nitro-2-furaldehyde has also been investigated for its potential in drug delivery systems. For instance, its coupling onto poly(acrylic acid-co-vinyl alcohol) copolymers has been studied, demonstrating its applicability in the design of novel drug delivery systems. This research opens up new avenues for utilizing 5-nitro-2-furaldehyde derivatives in the targeted delivery of therapeutic agents, potentially enhancing their efficacy and reducing side effects (Dumitriu, Popa, Petrovan, & Staicu, 1989).

Mécanisme D'action

The exact mechanism of action of 5-Nitro-2-furaldehyde is unknown. Nitrofurazone, a related compound, inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Safety and Hazards

5-Nitro-2-furaldehyde is classified as a flammable solid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Propriétés

IUPAC Name |

[(E)-(5-nitrofuran-2-yl)methylideneamino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-12(9-4-2-1-3-5-9)19-13-8-10-6-7-11(18-10)14(16)17/h1-8H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAQELXRSPEABM-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)

![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5574850.png)

![methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5574856.png)

![4-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5574877.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5574882.png)

METHANONE](/img/structure/B5574898.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5574906.png)